molecular formula C10H12N4O4S B14298004 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide CAS No. 114209-77-7

4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide

Cat. No.: B14298004
CAS No.: 114209-77-7
M. Wt: 284.29 g/mol
InChI Key: HGRKXBADDWNZRD-UHFFFAOYSA-N
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Description

4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetamido group, a methoxy group, a methyl group, and a sulfonyl azide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Introduction of the acetamido group.

    Methoxylation: Introduction of the methoxy group.

    Sulfonylation: Introduction of the sulfonyl group.

    Azidation: Conversion of the sulfonyl group to a sulfonyl azide group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl azide group can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or other nucleophiles in the presence of a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields an amine, while oxidation of the methoxy group yields a carbonyl compound.

Scientific Research Applications

4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Uniqueness

This detailed article provides a comprehensive overview of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

114209-77-7

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

N-(4-azidosulfonyl-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C10H12N4O4S/c1-6-4-8(12-7(2)15)9(18-3)5-10(6)19(16,17)14-13-11/h4-5H,1-3H3,(H,12,15)

InChI Key

HGRKXBADDWNZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N=[N+]=[N-])OC)NC(=O)C

Origin of Product

United States

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